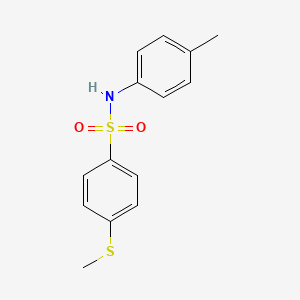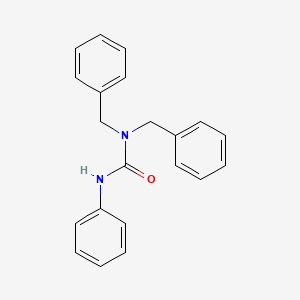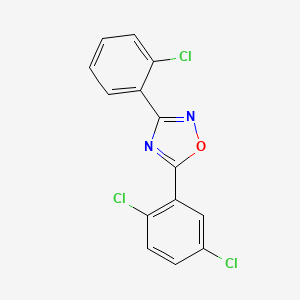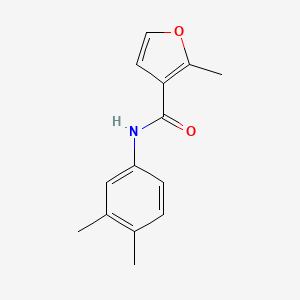![molecular formula C14H14Cl2N2OS B5705971 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, also known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory prostaglandins. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting 5-LOX, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have antioxidant effects by reducing oxidative stress. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can react with other compounds in the lab, which can affect its activity.
Orientations Futures
There are several future directions for the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide. One area of research is the development of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide analogs with improved solubility and activity. Another area of research is the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in combination with other compounds, such as chemotherapy drugs, to enhance its anti-tumor effects. Additionally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in animal models of neurological disorders could provide further insight into its neuroprotective effects. Finally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in human clinical trials could provide valuable information on its potential therapeutic applications.
Méthodes De Synthèse
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with 3-methylbutanoyl chloride to form N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide.
Applications De Recherche Scientifique
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)5-13(19)18-14-17-12(7-20-14)9-3-4-10(15)11(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSFQLYWUDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)


![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)


![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)